molecular formula C11H17N3O3 B15277934 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B15277934
M. Wt: 239.27 g/mol
InChI Key: AAOPTLZTTGMMRE-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid is a complex organic compound that features a pyrrolidine ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrazole ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

3-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C11H17N3O3/c1-17-10-8-13(6-3-11(15)16)7-9(10)14-5-2-4-12-14/h2,4-5,9-10H,3,6-8H2,1H3,(H,15,16)

InChI Key

AAOPTLZTTGMMRE-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CC1N2C=CC=N2)CCC(=O)O

Origin of Product

United States

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